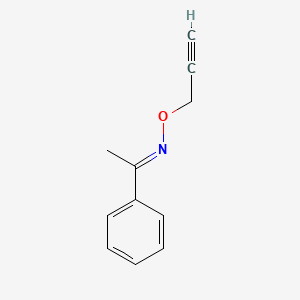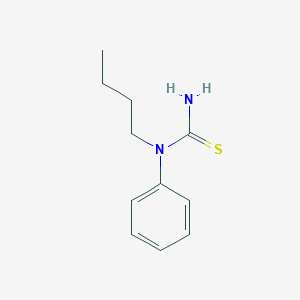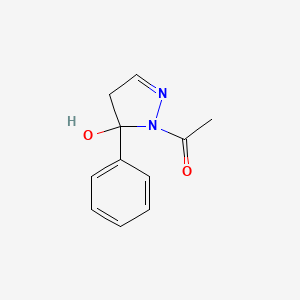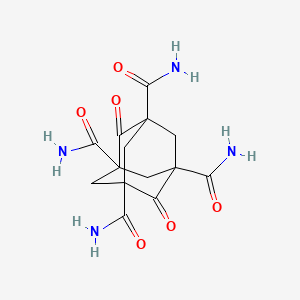
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- is a complex organic compound with a unique tricyclic structure This compound is characterized by its rigid, cage-like framework, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- typically involves multiple steps, starting from simpler precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The rigid structure allows for selective substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the tricyclic framework.
Wissenschaftliche Forschungsanwendungen
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Wirkmechanismus
The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- exerts its effects is largely dependent on its interaction with molecular targets. The rigid tricyclic structure allows for precise binding to specific sites, influencing various biochemical pathways. This can include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane, 2-bromo-
- Tricyclo(3.3.1.1(sup 3,7))decane, 1-nitro-
- Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diacetamide
Uniqueness
Compared to similar compounds, Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- stands out due to its multiple functional groups, which provide a higher degree of chemical reactivity and versatility. Its unique combination of carboxamide and dioxo groups allows for a broader range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
53334-58-0 |
|---|---|
Molekularformel |
C14H16N4O6 |
Molekulargewicht |
336.30 g/mol |
IUPAC-Name |
2,6-dioxoadamantane-1,3,5,7-tetracarboxamide |
InChI |
InChI=1S/C14H16N4O6/c15-7(21)11-1-12(8(16)22)3-14(5(11)19,10(18)24)4-13(2-11,6(12)20)9(17)23/h1-4H2,(H2,15,21)(H2,16,22)(H2,17,23)(H2,18,24) |
InChI-Schlüssel |
IBMMNWZLAHPJEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
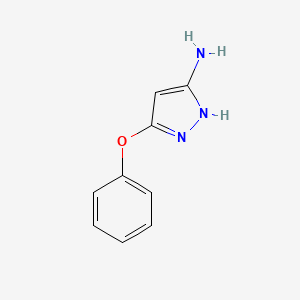
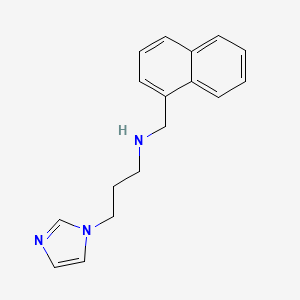

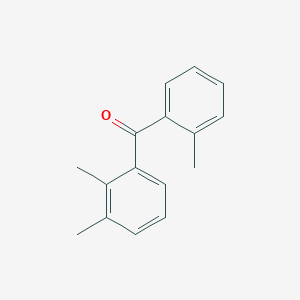
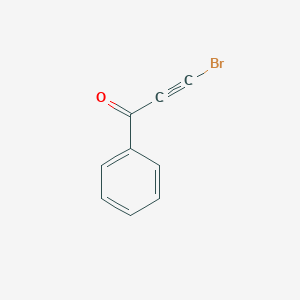
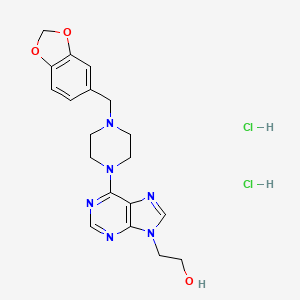

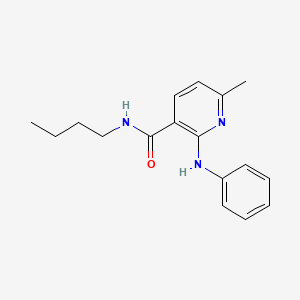
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
